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Compound of Interest

Compound Name: 2',3',4'-Trihydroxyflavone

Cat. No.: B1664067 Get Quote

An In-depth Technical Guide to 2',3',4'-
Trihydroxyflavone
For researchers, scientists, and drug development professionals, this guide provides a

comprehensive overview of the core physical, chemical, and biological properties of the

synthetic flavonoid, 2',3',4'-trihydroxyflavone. This document details its characteristics,

methods for its study, and its known molecular interactions, offering a foundational resource for

future research and therapeutic development.

Core Physical and Chemical Properties
2',3',4'-Trihydroxyflavone, also known by its identifier 2-D08, is a synthetic flavone that has

garnered interest for its unique biological activities. While comprehensive experimental data on

all its physical properties are not readily available in a single source, the following table

summarizes its key chemical identifiers and computed properties.
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Property Value Source

Molecular Formula C₁₅H₁₀O₅

Molecular Weight 270.24 g/mol

IUPAC Name

2-(2,3,4-

trihydroxyphenyl)chromen-4-

one

N/A

CAS Number 164038-71-3 N/A

Appearance Yellow solid

Computed XLogP3 2.9

Hydrogen Bond Donor Count 3

Hydrogen Bond Acceptor

Count
5

Rotatable Bond Count 1

Exact Mass 270.05282342 Da

Topological Polar Surface Area 87 Å²

Spectral Data
Characterization of 2',3',4'-trihydroxyflavone is primarily achieved through nuclear magnetic

resonance (NMR) spectroscopy and mass spectrometry.

¹H NMR (500 MHz, DMSO-d₆): δ 9.85 (s, 1H), 9.42 (s, 1H), 8.85 (s, 1H), 8.12 (dd, J = 8.0, 1.6

Hz, 1H), 7.82 (ddd, J = 8.7, 7.2, 1.7 Hz, 1H), 7.51 (d, J = 8.4 Hz, 1H), 7.47 (t, J = 7.6 Hz, 1H),

7.02 (d, J = 8.1 Hz, 1H), 6.94 (s, 1H), 6.74 (d, J = 8.3 Hz, 1H).

¹³C NMR (125 MHz, DMSO-d₆): δ 176.4, 161.3, 156.1, 150.2, 145.4, 144.8, 133.8, 126.3,

125.1, 124.0, 121.7, 119.2, 118.8, 118.3, 108.7.

High-Resolution Mass Spectrometry (HRMS) (ESI): Calculated for C₁₅H₁₁O₅ [M+H]⁺: 271.0601;

Found: 271.0601.
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Experimental Protocols
Synthesis of 2',3',4'-Trihydroxyflavone (2-D08)
The synthesis of 2',3',4'-trihydroxyflavone can be achieved through a multi-step process

starting from commercially available precursors. The following is a summary of the synthetic

route described by Schneekloth et al. (2014).

Step 1: Synthesis of 2'-Hydroxy-2,3,4-trimethoxy-chalcone.

To a solution of 2'-hydroxyacetophenone and 2,3,4-trimethoxybenzaldehyde in ethanol, add

an aqueous solution of potassium hydroxide.

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by

thin-layer chromatography (TLC).

Acidify the mixture with hydrochloric acid to precipitate the chalcone.

Filter, wash with water, and dry the solid to obtain the desired chalcone.

Step 2: Oxidative Cyclization to 2',3',4'-Trimethoxyflavone.

Dissolve the synthesized chalcone in dimethyl sulfoxide (DMSO).

Add iodine as a catalyst and heat the reaction mixture.

Monitor the reaction progress by TLC.

Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to

quench the excess iodine.

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with

brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purify the crude product by column chromatography to yield the trimethoxyflavone.

Step 3: Demethylation to 2',3',4'-Trihydroxyflavone.

Dissolve the 2',3',4'-trimethoxyflavone in a suitable solvent such as dichloromethane.
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Cool the solution to -78 °C and add boron tribromide (BBr₃) dropwise.

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

Quench the reaction by carefully adding methanol.

Remove the solvent under reduced pressure and purify the residue by preparative high-

performance liquid chromatography (HPLC) to obtain 2',3',4'-trihydroxyflavone.

In Vitro SUMOylation Inhibition Assay
This protocol is based on the methods used to identify 2',3',4'-trihydroxyflavone as a

SUMOylation inhibitor.

Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, ATP, and MgCl₂.

Enzyme and Substrate Addition: Add the E1 activating enzyme (Aos1/Uba2), E2 conjugating

enzyme (Ubc9), SUMO-1, and a fluorescently labeled peptide substrate to the reaction

buffer.

Inhibitor Treatment: Add varying concentrations of 2',3',4'-trihydroxyflavone (dissolved in

DMSO) or DMSO as a vehicle control to the reaction mixtures.

Initiation and Incubation: Initiate the reaction and incubate at 30 °C for a specified time (e.g.,

30 minutes).

Termination: Stop the reaction by adding a solution containing EDTA.

Analysis: Analyze the extent of SUMOylation by measuring the fluorescence polarization of

the reaction mixture. An increase in polarization indicates SUMOylation of the peptide

substrate, and a decrease in the presence of the inhibitor signifies its inhibitory activity.

Transepithelial Electrical Resistance (TEER) Assay
This protocol is adapted from studies investigating the effect of 2',3',4'-trihydroxyflavone on

epithelial barrier function.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1664067?utm_src=pdf-body
https://www.benchchem.com/product/b1664067?utm_src=pdf-body
https://www.benchchem.com/product/b1664067?utm_src=pdf-body
https://www.benchchem.com/product/b1664067?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664067?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Culture: Culture a suitable epithelial cell line (e.g., Caco-2) on permeable supports (e.g.,

Transwell inserts) until a confluent monolayer is formed, as indicated by a stable TEER

value.

Treatment: Treat the apical side of the cell monolayer with an agent that induces barrier

dysfunction (e.g., the active metabolite of irinotecan, SN-38, or a cytokine cocktail).

Co-treatment with Flavonoid: Concurrently, treat the cells with different concentrations of

2',3',4'-trihydroxyflavone or a vehicle control.

TEER Measurement: Measure the TEER at various time points using a voltohmmeter.

Data Analysis: Express the TEER values as a percentage of the initial baseline

measurement. An increase in TEER in the presence of the flavonoid compared to the

damage-inducing agent alone indicates a protective effect on the epithelial barrier.

Biological Activity and Signaling Pathways
The primary and most well-characterized biological activity of 2',3',4'-trihydroxyflavone is its

role as a potent and specific inhibitor of protein SUMOylation.

Inhibition of Protein SUMOylation
SUMOylation is a post-translational modification where a Small Ubiquitin-like Modifier (SUMO)

protein is covalently attached to a target protein. This process is crucial for regulating various

cellular processes, including gene transcription, protein localization, and signal transduction.

The SUMOylation cascade involves a series of enzymatic steps: activation by the E1 enzyme,

conjugation by the E2 enzyme (Ubc9), and ligation by an E3 ligase.

2',3',4'-Trihydroxyflavone has been shown to specifically inhibit the SUMOylation pathway by

blocking the transfer of SUMO from the Ubc9-SUMO thioester intermediate to the substrate

protein. This mechanism of action is distinct from other known SUMOylation inhibitors.
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Caption: Inhibition of the SUMOylation pathway by 2',3',4'-trihydroxyflavone.

Downstream Signaling Effects
The inhibition of SUMOylation can have profound effects on various cellular signaling

pathways, as many key regulatory proteins are targets of SUMOylation. While the specific

downstream effects of 2',3',4'-trihydroxyflavone are an active area of research, inhibition of

SUMOylation is known to impact pathways such as:

NF-κB Signaling: SUMOylation of IκBα, the inhibitor of NF-κB, can prevent its degradation

and thus inhibit NF-κB activation. Inhibition of SUMOylation could therefore potentially lead

to the activation of the NF-κB pathway, which is involved in inflammation and immunity.

PI3K/Akt Pathway: Key components of the PI3K/Akt pathway, which regulates cell growth,

proliferation, and survival, are known to be SUMOylated. The consequences of inhibiting this

modification are complex and likely cell-type dependent.

MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling cascades, which

are central to the regulation of cell proliferation, differentiation, and stress responses, are

also regulated by SUMOylation.
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Further research is required to elucidate the precise impact of 2',3',4'-trihydroxyflavone on

these and other signaling pathways in various cellular contexts.

Protection of Epithelial Barrier Function
In addition to its role as a SUMOylation inhibitor, 2',3',4'-trihydroxyflavone has been shown to

protect against the loss of intestinal epithelial barrier integrity induced by chemotherapy agents

and inflammatory cytokines. This protective effect is demonstrated by the maintenance of

transepithelial electrical resistance (TEER) in in vitro models of intestinal mucositis. The

underlying mechanism of this protection may be linked to its SUMOylation inhibitory activity or

other currently unknown effects.
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Caption: Workflow for assessing epithelial barrier protection by 2',3',4'-trihydroxyflavone.

Conclusion
2',3',4'-Trihydroxyflavone is a valuable chemical probe for studying the intricate role of protein

SUMOylation in cellular physiology and disease. Its well-defined mechanism of action and

demonstrated biological effects in models of cancer and intestinal inflammation make it a

compelling lead compound for further investigation and potential therapeutic development. This

guide provides the essential technical information for researchers to embark on or advance

their studies of this promising synthetic flavonoid.

To cite this document: BenchChem. [physical and chemical properties of 2',3',4'-
trihydroxyflavone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1664067#physical-and-chemical-properties-of-2-3-4-
trihydroxyflavone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b1664067?utm_src=pdf-body
https://www.benchchem.com/product/b1664067?utm_src=pdf-body
https://www.benchchem.com/product/b1664067#physical-and-chemical-properties-of-2-3-4-trihydroxyflavone
https://www.benchchem.com/product/b1664067#physical-and-chemical-properties-of-2-3-4-trihydroxyflavone
https://www.benchchem.com/product/b1664067#physical-and-chemical-properties-of-2-3-4-trihydroxyflavone
https://www.benchchem.com/product/b1664067#physical-and-chemical-properties-of-2-3-4-trihydroxyflavone
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1664067?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664067?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

